molecular formula C12H11NO2 B2655360 3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile CAS No. 1337839-72-1

3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B2655360
CAS No.: 1337839-72-1
M. Wt: 201.225
InChI Key: HREDCXDGJJPZEW-UHFFFAOYSA-N
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Description

3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: is an organic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . It is a derivative of naphthalene, characterized by the presence of a methoxy group, a ketone group, and a nitrile group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methoxy-substituted benzaldehyde with a nitrile-containing compound in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as solvent extraction, purification through recrystallization, and quality control measures to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, 3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties. It is also investigated for its role in the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

  • 3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
  • Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate

Comparison: Compared to its analogs, 3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methoxy-5-oxo-7,8-dihydro-6H-naphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-6-10-8(5-9(12)7-13)3-2-4-11(10)14/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREDCXDGJJPZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCC(=O)C2=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337839-72-1
Record name 3-METHOXY-5-OXO-6,7,8-TRIHYDRONAPHTHALENE-2-CARBONITRILE
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